molecular formula C10H11BrO3 B14740903 4-Methoxyphenyl 3-bromopropanoate CAS No. 6329-88-0

4-Methoxyphenyl 3-bromopropanoate

Katalognummer: B14740903
CAS-Nummer: 6329-88-0
Molekulargewicht: 259.10 g/mol
InChI-Schlüssel: SDDQPMKOVOPPDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyphenyl 3-bromopropanoate is an organic compound with the molecular formula C10H11BrO3. It is a brominated ester derivative of 4-methoxyphenol and propanoic acid. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methoxyphenyl 3-bromopropanoate involves the reaction of 4-methoxyphenol with 3-bromopropanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a one-pot method. This involves the use of acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. The hydrogen bromide then reacts with an acrylate compound to form the desired bromopropanoate. This method is advantageous due to its simplicity and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 3-bromopropanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The primary product is 4-methoxyphenyl 3-hydroxypropanoate.

    Oxidation: The primary product is 4-hydroxyphenyl 3-bromopropanoate.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl 3-bromopropanoate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a substrate in biochemical assays.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is employed in the production of specialty chemicals and as a building block in polymer synthesis.

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 3-bromopropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenylacetic acid: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    3-Bromopropanoic acid: Lacks the methoxyphenyl group, making it less versatile in organic synthesis.

    4-Methoxyphenyl 2-bromopropanoate: Similar but with the bromine atom on the second carbon, leading to different reactivity patterns.

Uniqueness

4-Methoxyphenyl 3-bromopropanoate is unique due to the combination of the methoxy group and the bromine atom, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and specialty chemicals .

Eigenschaften

CAS-Nummer

6329-88-0

Molekularformel

C10H11BrO3

Molekulargewicht

259.10 g/mol

IUPAC-Name

(4-methoxyphenyl) 3-bromopropanoate

InChI

InChI=1S/C10H11BrO3/c1-13-8-2-4-9(5-3-8)14-10(12)6-7-11/h2-5H,6-7H2,1H3

InChI-Schlüssel

SDDQPMKOVOPPDV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OC(=O)CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.